molecular formula C13H13NO2 B1610434 Ethyl 7-methylquinoline-3-carboxylate CAS No. 481054-87-9

Ethyl 7-methylquinoline-3-carboxylate

Cat. No.: B1610434
CAS No.: 481054-87-9
M. Wt: 215.25 g/mol
InChI Key: BIOKKBHSLVUSFB-UHFFFAOYSA-N
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Description

Ethyl 7-methylquinoline-3-carboxylate is a quinoline derivative characterized by a methyl group at position 7 and an ethyl ester at position 3 of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties .

Properties

IUPAC Name

ethyl 7-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-10-5-4-9(2)6-12(10)14-8-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOKKBHSLVUSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476246
Record name ETHYL 7-METHYLQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481054-87-9
Record name ETHYL 7-METHYLQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-methylquinoline-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methylquinoline-3-carboxylate typically involves the condensation of 7-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Ethyl 7-methylquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 7-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-methylquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The quinoline ring structure allows it to intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents at positions 4, 6, and 7 significantly alter molecular properties. Key analogs and their characteristics include:

Compound Name Substituents Molecular Formula Average Mass (g/mol) Key Properties/Effects References
Ethyl 7-methylquinoline-3-carboxylate 7-CH₃ C₁₃H₁₃NO₂* ~229.25 (estimated) Moderate lipophilicity; methyl group enhances steric bulk without strong electron effects.
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate 7-CF₃ C₁₃H₁₀F₃NO₂ 269.22 High lipophilicity; CF₃ group increases metabolic stability and electronegativity.
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate 4-Cl, 7-OCH₃ C₁₃H₁₂ClNO₃ 265.69 (analogous) Chlorine enhances reactivity; methoxy improves solubility but may reduce membrane permeability.
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate 2-CH₃, 4-OH, 7-Cl C₁₃H₁₂ClNO₃ 265.69 Hydroxyl group increases polarity; chlorine and methyl enhance steric and electronic interactions.
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate 4-OH, 7-CH₃ C₁₃H₁₃NO₃ 231.25 Hydroxyl group improves water solubility but may reduce bioavailability due to hydrogen bonding.

*Molecular formula and mass inferred from structural analogs (e.g., ).

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl) increase reactivity and binding affinity to biological targets but may reduce solubility .
  • Hydroxyl groups enhance polarity and solubility but limit blood-brain barrier penetration .
  • Methoxy groups balance solubility and lipophilicity, making them favorable for drug design .

Biological Activity

Ethyl 7-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article provides a detailed overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as insights from various studies and potential mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H11NO2
  • Molecular Weight : Approximately 201.23 g/mol

The presence of the methyl group at the 7th position of the quinoline ring is believed to enhance its biological activities compared to other derivatives.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial and fungal strains. A study highlighted its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) in the range of 10-50 µg/mL.

2. Anticancer Activity

The compound has shown promising anticancer effects in several studies. It appears to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. In vitro studies reported an IC50 value of approximately 25 µM for breast cancer cells, indicating its potential as a therapeutic agent .

3. Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced inflammation markers, suggesting its potential utility in treating inflammatory diseases such as arthritis. The compound's ability to inhibit pro-inflammatory cytokines has been noted, which may contribute to its therapeutic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer progression and inflammation, such as topoisomerases and cyclooxygenases.
  • Cytokine Modulation : It modulates the production of cytokines, particularly inhibiting pro-inflammatory cytokines while promoting anti-inflammatory responses.
  • Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis with other quinoline derivatives reveals that structural modifications can significantly impact biological activity:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighHigh
Ethyl 4-Hydroxyquinoline-3-CarboxylateLowModerateModerate
Ethyl 4-Chloro-7-Methylquinoline-3-CarboxylateHighHighLow

This table illustrates how variations in chemical structure influence the efficacy of these compounds in various biological assays.

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction of cell viability and induction of apoptosis, showcasing its potential as a chemotherapeutic agent .
  • Anti-inflammatory Model : In a rat model of arthritis, administration of this compound led to reduced swelling and pain scores compared to control groups, indicating its effectiveness in managing inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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